molecular formula C46H58N4O13S B13411276 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Cat. No.: B13411276
M. Wt: 907.0 g/mol
InChI Key: BCXOZISMDZTYHW-OHQRXJTNSA-N
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Description

The compound “methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[133104,1205,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[106101,902,7016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid” is a complex organic molecule It is known for its intricate structure and potential applications in various scientific fields

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The synthetic route typically includes:

    Formation of the core structure: This involves the cyclization of precursor molecules to form the tetracyclic and pentacyclic core structures.

    Functional group modifications: Introduction of functional groups such as acetyloxy, methoxycarbonyl, and formyl groups through specific reactions like esterification, acetylation, and formylation.

    Final assembly: Combining the intermediate compounds under controlled conditions to form the final product.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: Functional groups such as acetyloxy and methoxycarbonyl can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxycarbonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    Vinblastine: A well-known anticancer agent with a similar tetracyclic structure.

    Vincristine: Another anticancer agent with structural similarities.

    Vindesine: A derivative of vinblastine with modifications to enhance its therapeutic properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C46H58N4O13S

Molecular Weight

907.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29+,38+,39-,40-,43-,44-,45+,46+;/m1./s1

InChI Key

BCXOZISMDZTYHW-OHQRXJTNSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Canonical SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Origin of Product

United States

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